molecular formula C24H23N3O8S B2437871 Ethyl 2-[[7-[3-(1,3-benzodioxol-5-ylmethylamino)-3-oxopropyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate CAS No. 688059-48-5

Ethyl 2-[[7-[3-(1,3-benzodioxol-5-ylmethylamino)-3-oxopropyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate

Cat. No. B2437871
CAS RN: 688059-48-5
M. Wt: 513.52
InChI Key: OSGQPYCNHFGOSQ-UHFFFAOYSA-N
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Description

The compound appears to contain a benzodioxol group, which is a common motif in organic chemistry and is found in a variety of naturally occurring and synthetic molecules .


Molecular Structure Analysis

The molecular structure of similar compounds involves a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Scientific Research Applications

Synthesis and Biological Activity

  • Research has shown that derivatives of this compound have been synthesized and exhibit significant biological activities. For instance, one study synthesized 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, which demonstrated high anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015).

Antitumor Properties

  • Another study explored the synthesis of similar compounds, focusing on their effects on brain monoamine oxidase (MAO) activity and antitumor properties. Most of the synthesized compounds were found to inhibit 5-HT deamination and had moderate therapeutic effects on grafted mouse tumors, including Ehrlich ascites carcinoma (EAC) and sarcoma 180 (Markosyan et al., 2008).

Antimicrobial Activity

  • Additional research has investigated the antimicrobial properties of related quinazoline derivatives. For instance, a study synthesized various 3H-quinazolin-4-one derivatives and screened them for antimicrobial activity, revealing some compounds with significant effects (Saleh et al., 2004).

Chemical Synthesis and Characterization

  • The chemical synthesis and characterization of these compounds also form a significant part of the research. One study focused on synthesizing novel thiofibrates bearing a 1,3-benzoxazole moiety, indicating the versatility of these compounds in chemical synthesis (NiranjanM & ChaluvarajuK, 2018).

Versatile Applications in Organic Synthesis

  • The compound has been utilized in various organic synthesis processes. For instance, research has explored the synthesis of new quinazolines as potential antimicrobial agents, highlighting the compound's utility in creating pharmacologically active derivatives (Desai et al., 2007).

Future Directions

Given the anticancer activity of similar compounds , it might be interesting to explore the biological activity of your compound in future studies.

properties

IUPAC Name

ethyl 2-[[7-[3-(1,3-benzodioxol-5-ylmethylamino)-3-oxopropyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O8S/c1-2-31-22(29)11-36-24-26-16-9-20-19(34-13-35-20)8-15(16)23(30)27(24)6-5-21(28)25-10-14-3-4-17-18(7-14)33-12-32-17/h3-4,7-9H,2,5-6,10-13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGQPYCNHFGOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCC(=O)NCC4=CC5=C(C=C4)OCO5)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[7-[3-(1,3-benzodioxol-5-ylmethylamino)-3-oxopropyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate

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